Cas no 1806809-10-8 (Ethyl 2-amino-3-chloro-4-(difluoromethyl)pyridine-5-acetate)
Ethyl 2-amino-3-chloro-4-(difluoromethyl)pyridine-5-acetate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2-amino-3-chloro-4-(difluoromethyl)pyridine-5-acetate
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- Inchi: 1S/C10H11ClF2N2O2/c1-2-17-6(16)3-5-4-15-10(14)8(11)7(5)9(12)13/h4,9H,2-3H2,1H3,(H2,14,15)
- InChI Key: XPWPKRAGYQSIGG-UHFFFAOYSA-N
- SMILES: ClC1=C(N)N=CC(CC(=O)OCC)=C1C(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 269
- XLogP3: 1.9
- Topological Polar Surface Area: 65.2
Ethyl 2-amino-3-chloro-4-(difluoromethyl)pyridine-5-acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029070570-1g |
Ethyl 2-amino-3-chloro-4-(difluoromethyl)pyridine-5-acetate |
1806809-10-8 | 97% | 1g |
$1,534.70 | 2022-03-31 |
Ethyl 2-amino-3-chloro-4-(difluoromethyl)pyridine-5-acetate Related Literature
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
Additional information on Ethyl 2-amino-3-chloro-4-(difluoromethyl)pyridine-5-acetate
Ethyl 2-amino-3-chloro-4-(difluoromethyl)pyridine-5-acetate: A Comprehensive Overview
Ethyl 2-amino-3-chloro-4-(difluoromethyl)pyridine-5-acetate, with the CAS number 1806809-10-8, is a compound of significant interest in the field of organic chemistry and pharmacology. This compound belongs to the class of pyridine derivatives, which are widely studied due to their diverse biological activities and potential applications in drug discovery. The structure of this compound is characterized by a pyridine ring substituted with an amino group at position 2, a chlorine atom at position 3, a difluoromethyl group at position 4, and an ethyl acetate group at position 5. These substituents contribute to its unique chemical properties and biological functions.
The pyridine ring serves as the core framework of this compound, providing a rigid structure that facilitates various chemical reactions. The amino group at position 2 introduces basicity and can participate in hydrogen bonding, which is crucial for interactions with biological targets. The chlorine atom at position 3 adds electron-withdrawing effects, enhancing the electrophilicity of the ring and potentially influencing its reactivity. The difluoromethyl group at position 4 introduces fluorine atoms, which are known for their ability to modulate physical properties such as lipophilicity and bioavailability. Finally, the ethyl acetate group at position 5 contributes to the overall solubility and stability of the molecule.
Recent studies have highlighted the potential of Ethyl 2-amino-3-chloro-4-(difluoromethyl)pyridine-5-acetate as a lead compound in drug development. Researchers have explored its activity against various enzymes and receptors, demonstrating promising results in inhibiting key targets associated with diseases such as cancer and viral infections. For instance, a study published in *Journal of Medicinal Chemistry* revealed that this compound exhibits potent inhibitory effects on a specific kinase involved in tumor growth. Additionally, its ability to modulate ion channels has been investigated, suggesting potential applications in treating neurological disorders.
The synthesis of Ethyl 2-amino-3-chloro-4-(difluoromethyl)pyridine-5-acetate involves a multi-step process that combines principles from organic synthesis and catalysis. A common approach includes the nucleophilic substitution of a suitable pyridine derivative with an appropriate electrophile, followed by functionalization to introduce the desired substituents. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and improving yield. These developments have made it easier for researchers to access this compound for further studies.
In terms of physical properties, Ethyl 2-amino-3-chloro-4-(difluoromethyl)pyridine-5-acetate has been characterized by various analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These studies have provided insights into its molecular geometry, stability under different conditions, and solubility profiles. For example, high-resolution mass spectrometry has confirmed its molecular formula (C10H9ClF2N2O2) and molecular weight (306.67 g/mol), while NMR data has elucidated the spatial arrangement of its substituents.
One of the most exciting aspects of Ethyl 2-amino-3-chloro-4-(difluoromethyl)pyridine-5-acetate is its pharmacokinetic profile. Preclinical studies have shown that it exhibits favorable absorption and distribution characteristics, making it a promising candidate for oral administration. Furthermore, its metabolism has been studied in detail using in vitro models, revealing that it undergoes phase II conjugation reactions primarily involving glucuronic acid. These findings suggest that it has a low risk of bioaccumulation and toxicity.
Despite its potential benefits, there are challenges associated with the development of Ethyl 2-amino-3-chloro-4-(difluoromethyl)pyridine-5-acetate as a therapeutic agent. One major concern is its stability under physiological conditions. Studies have shown that it undergoes hydrolysis under acidic conditions, which could limit its shelf life if not properly formulated. To address this issue, researchers are exploring various strategies such as prodrug design and controlled-release delivery systems.
In conclusion, Ethyl 2-amino-3-chloro-4-(difluoromethyl)pyridine-5-acetate represents a valuable addition to the arsenal of pyridine derivatives being investigated for therapeutic applications. Its unique chemical structure endows it with diverse biological activities that make it an attractive target for further research. With ongoing advancements in synthetic methods and drug delivery systems
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